molecular formula C22H23N5O3 B2973684 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251630-82-6

4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2973684
CAS No.: 1251630-82-6
M. Wt: 405.458
InChI Key: VESOGTMOVNUMGA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic small molecule that features a 1,2,3-triazole core, a structural motif prevalent in medicinal chemistry for its versatile bioactivity and role in forming hydrogen bonds . The molecular structure incorporates a benzamide moiety linked to a piperidine ring, which is further functionalized with a 1-phenyl-1H-1,2,3-triazole-4-carbonyl group. This specific architecture suggests potential for interaction with various biological targets. Compounds containing the 1,2,3-triazole scaffold have demonstrated significant research value in diverse areas, including the development of potent and selective enzyme inhibitors and nuclear receptor antagonists . For instance, structurally related 1,2,3-triazole-4-carboxamide analogs have been extensively optimized as potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with activities in the low nanomolar range . Furthermore, triazole-based molecules are actively investigated as inhibitors for other therapeutically relevant targets, such as Anaplastic Lymphoma Kinase (ALK) in cancer research and the C-terminal domain of Hsp90 . The presence of both the triazole and the amide functionality in this compound makes it a valuable chemical tool for researchers exploring new structure-activity relationships (SAR) in these and other fields. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-30-19-9-7-16(8-10-19)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESOGTMOVNUMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” reaction. The reaction is usually catalyzed by copper(I) ions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the benzamide group: This step involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,3-triazole ring is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which can lead to various biological effects . The compound’s structure allows it to bind to specific sites on these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxy C₂₂H₂₃N₅O₃ ~405.4 Enhanced solubility due to electron-donating methoxy group.
4-Methyl Analog () 4-Methyl C₂₂H₂₃N₅O₂ 389.4 Methyl group increases lipophilicity .
3-Chloro Analog () 3-Chloro C₂₂H₂₀ClN₅O₂ ~423.9 Chloro substituent enhances electrophilicity and potential metabolic stability .
3-(Trifluoromethyl)benzamide (a) 3-Trifluoromethyl C₂₁H₁₈F₃N₅O₂ 437.4 Trifluoromethyl group improves bioavailability and binding affinity .

Key Observations :

  • The methoxy group in the target compound likely improves aqueous solubility compared to methyl or halogenated analogs.
  • Chloro and trifluoromethyl substituents may enhance receptor interactions but reduce metabolic stability due to electron-withdrawing effects.

Variations in the Triazole-Piperidine Moiety

Compound Name (Source) Triazole Substituent Piperidine Modification Yield (%) Biological Relevance
Target Compound 1-Phenyl 4-Carbonyl linkage N/A Potential CNS or antimicrobial activity (inferred from ) .
(1-(3-Methoxybenzoyl)piperidin-4-yl)(4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl)methanone (, ) 1-Phenyl 3-Methoxybenzoyl 98% High synthetic yield; triazole-phenyl enhances π-π stacking .
3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI, ) N/A 2,3-Dimethylphenylmethyl N/A Synergistic activity against MRSA .

Key Observations :

  • The 1-phenyl-1,2,3-triazole group is critical for hydrogen bonding and aromatic interactions in biological targets.
  • Piperidine modifications (e.g., methoxybenzoyl in ) influence conformational flexibility and binding pocket compatibility.

Physicochemical and Spectroscopic Properties

Compound Name (Source) ¹H-NMR Shifts (Key Signals) MS (ESI) m/z [M + H]⁺ Crystallographic Data
Target Compound δ 3.8–4.0 (OCH₃), aromatic protons δ 7.2–8.2 ~405.4 (predicted) Likely adopts a half-chair piperidine conformation (analogous to ) .
N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (f) δ 6.8–7.6 (aromatic), δ 4.5 (NH₂) 376.18 N/A
4-Methyl Analog () δ 2.4 (CH₃), δ 7.1–8.1 (aromatic) 389.4 Crystal packing involves N–H⋯O hydrogen bonds .

Key Observations :

  • Methoxy groups produce distinct singlets in ¹H-NMR, aiding structural confirmation.
  • Crystallographic data from analogs suggest hydrogen bonding and trans-oriented aromatic rings influence solid-state stability .

Biological Activity

The compound 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of benzamide and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with an appropriate piperidine derivative and a triazole moiety. The reaction conditions often include the use of coupling agents in organic solvents to facilitate the formation of the amide bond.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzamide and triazole derivatives. For instance, compounds similar to 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have exhibited significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often range from 12.5 to 250 µg/ml against Gram-positive and Gram-negative bacteria .

Compound Target Organism MIC (µg/ml)
4-Methoxy Benzamide DerivativeStaphylococcus aureus50
Triazole DerivativeEscherichia coli100
Combined DerivativeMycobacterium tuberculosis3.73

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds featuring the triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to the target compound have shown IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF7 .

Cell Line IC50 (µM)
HeLa5.0
MCF78.2

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of benzamide derivatives. The compound under discussion has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values comparable to established first-line therapies . The mechanism of action is believed to involve inhibition of key metabolic pathways in the bacteria.

Case Studies

One notable study synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, those with structural similarities to 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide demonstrated significant anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 µM . Additionally, cytotoxicity assays on human embryonic kidney cells indicated low toxicity for the most active compounds.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in bacterial metabolism and cancer cell proliferation pathways .

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